MeBut-RYYRIK-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

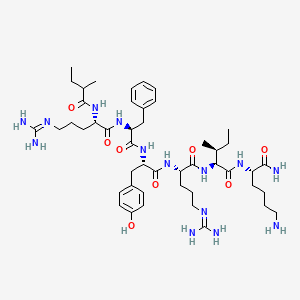

MeBut-RYYRIK-NH2 ist ein synthetisches Peptid, das als Ligand für den Nociceptin/Orphanin-FQ-Rezeptor (NOP-Rezeptor) wirkt. Diese Verbindung leitet sich vom Hexapeptid Ac-RYYRIK-NH2 ab, das für seine Rolle bei der Modulation verschiedener biologischer Funktionen im zentralen und peripheren Nervensystem bekannt ist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird typischerweise mittels Festphasen-Peptidsynthese (SPPS) mit der Fmoc-Strategie (9-Fluorenylmethoxycarbonyl) synthetisiert . Die Synthese beinhaltet das sequentielle Anfügen geschützter Aminosäuren an eine an ein Harz gebundene Peptidkette. Der Prozess umfasst die folgenden Schritte:

Harzbeladung: Die erste Aminosäure wird an einen festen Harzträger gebunden.

Entschützung: Die Fmoc-Schutzgruppe wird unter Verwendung einer Base wie Piperidin entfernt.

Kupplung: Die nächste Aminosäure, am N-Terminus mit Fmoc geschützt, wird aktiviert und an die wachsende Peptidkette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Peptidsequenz zusammengesetzt ist.

Spaltung: Das fertige Peptid wird unter Verwendung einer Mischung aus Trifluoressigsäure (TFA) und Scavengern vom Harz abgespalten und entschützt.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden oft verwendet, um Effizienz und Reproduzierbarkeit zu erhöhen. Der Prozess ist optimiert, um eine hohe Reinheit und Ausbeute zu gewährleisten, wobei strenge Qualitätskontrollmaßnahmen zur Überprüfung des Endprodukts eingesetzt werden .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

MeBut-RYYRIK-NH2 is typically synthesized using solid-phase peptide synthesis (SPPS) with the Fmoc (9-fluorenylmethoxycarbonyl) strategy . The synthesis involves the sequential addition of protected amino acids to a resin-bound peptide chain. The process includes the following steps:

Resin Loading: The initial amino acid is attached to a solid resin support.

Deprotection: The Fmoc protecting group is removed using a base such as piperidine.

Coupling: The next amino acid, protected at the N-terminus with Fmoc, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.

Cleavage: The completed peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The process is optimized to ensure high purity and yield, with rigorous quality control measures in place to verify the final product .

Analyse Chemischer Reaktionen

Reaktionstypen

MeBut-RYYRIK-NH2 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Das Peptid kann an bestimmten Aminosäureresten wie Methionin oder Cystein, falls vorhanden, oxidiert werden.

Reduktion: Disulfidbrücken, falls vorhanden, können zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Aminosäurederivate und Kupplungsreagenzien wie HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid Hexafluorophosphat).

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Modifikationen ab, die am Peptid vorgenommen werden. So kann beispielsweise Oxidation zur Bildung von Sulfoxiden oder Disulfiden führen, während Substitution zu Analoga mit veränderter biologischer Aktivität führen kann .

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Modellverbindung für die Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf das NOP-Rezeptorsystem abzielen.

Wirkmechanismus

MeBut-RYYRIK-NH2 übt seine Wirkung aus, indem es an den Nociceptin/Orphanin-FQ-Rezeptor (NOP-Rezeptor) bindet, einen G-Protein-gekoppelten Rezeptor (GPCR). Nach der Bindung erfährt der Rezeptor eine Konformationsänderung, die intrazelluläre Signalwege aktiviert, die G-Proteine involvieren. Dies führt zur Hemmung der Adenylatcyclase-Aktivität, zur Reduktion des cyclic adenosine monophosphate (cAMP)-Spiegels und zur Modulation der Ionenkanalaktivität . Diese molekularen Ereignisse führen zur Modulation der Schmerzempfindung und anderer physiologischer Reaktionen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

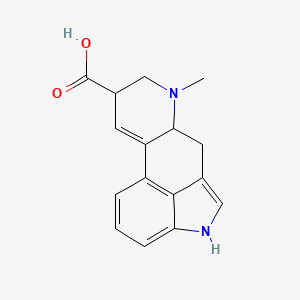

Ac-RYYRIK-NH2: Die Ausgangssubstanz, von der sich MeBut-RYYRIK-NH2 ableitet.

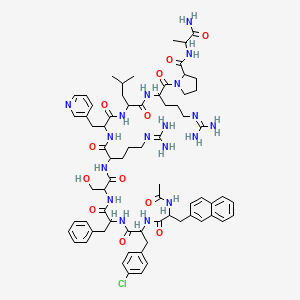

KW-495 und KW-496: Hybridverbindungen, die das NOP-Rezeptor-bindende Peptid Ac-RYYRIK-NH2 mit anderen Peptidfragmenten kombinieren.

isoVa-RYYRIK-NH2: Ein Analogon mit einem modifizierten N-terminalen Rest.

Einzigartigkeit

This compound ist einzigartig aufgrund seiner spezifischen Modifikationen, die seine Bindungsaffinität und Selektivität für den NOP-Rezeptor erhöhen. Diese Modifikationen führen zu unterschiedlichen pharmakologischen Eigenschaften, was es zu einem wertvollen Werkzeug für die Untersuchung des NOP-Rezeptorsystems und die Entwicklung neuer Therapeutika macht .

Eigenschaften

Molekularformel |

C47H76N14O8 |

|---|---|

Molekulargewicht |

965.2 g/mol |

IUPAC-Name |

(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(2-methylbutanoylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]hexanamide |

InChI |

InChI=1S/C47H76N14O8/c1-5-28(3)38(45(69)56-33(39(49)63)16-10-11-23-48)61-42(66)35(18-13-25-55-47(52)53)58-43(67)37(27-31-19-21-32(62)22-20-31)60-44(68)36(26-30-14-8-7-9-15-30)59-41(65)34(17-12-24-54-46(50)51)57-40(64)29(4)6-2/h7-9,14-15,19-22,28-29,33-38,62H,5-6,10-13,16-18,23-27,48H2,1-4H3,(H2,49,63)(H,56,69)(H,57,64)(H,58,67)(H,59,65)(H,60,68)(H,61,66)(H4,50,51,54)(H4,52,53,55)/t28-,29?,33-,34-,35-,36-,37-,38-/m0/s1 |

InChI-Schlüssel |

XDTYNZLRQJEAAQ-QABIKYMTSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C(C)CC |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)CC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

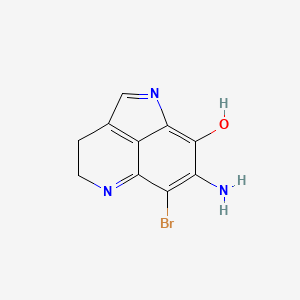

![1-(6-Chloronaphthalen-2-yl)sulfonyl-4-[(1-pyridin-4-ylpiperidin-4-yl)methyl]piperazine](/img/structure/B10850301.png)

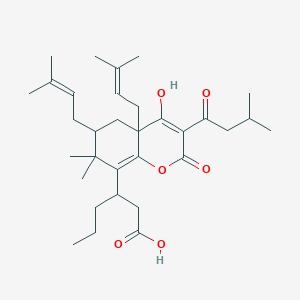

![[17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-methylcarbamate](/img/structure/B10850319.png)

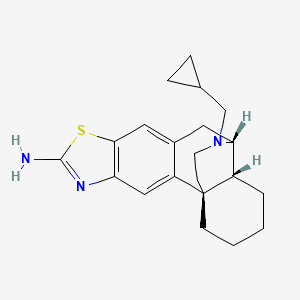

![(1R,12R,13R)-20-(cyclobutylmethyl)-7-thia-5,20-diazapentacyclo[10.5.3.01,13.02,10.04,8]icosa-2,4(8),5,9-tetraen-6-amine](/img/structure/B10850322.png)

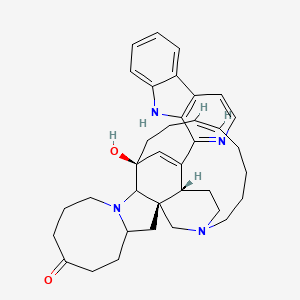

![[17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-benzylcarbamate](/img/structure/B10850323.png)

![[17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-methylcarbamate](/img/structure/B10850337.png)

![[17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-benzylcarbamate](/img/structure/B10850339.png)

![[17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-ethylcarbamate](/img/structure/B10850349.png)